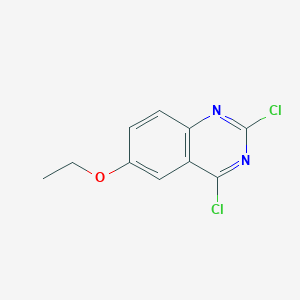

2,4-Dichloro-6-ethoxyquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

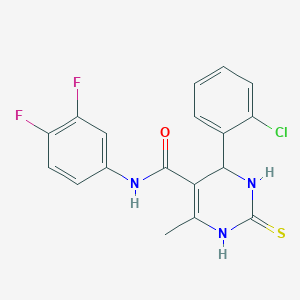

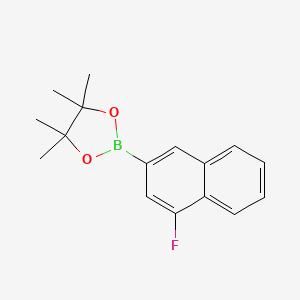

2,4-Dichloro-6-ethoxyquinazoline (DCQ) is a synthetic compound that belongs to the quinazoline family of heterocyclic compounds. It has a molecular weight of 243.09 .

Molecular Structure Analysis

The molecular formula of this compound is C10H8Cl2N2O . The InChI code for this compound is 1S/C10H8Cl2N2O/c1-2-15-6-3-4-8-7 (5-6)9 (11)14-10 (12)13-8/h3-5H,2H2,1H3 .Physical and Chemical Properties Analysis

This compound is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Anticancer Agent Development

2,4-Dichloro-6-ethoxyquinazoline derivatives have been identified as potent apoptosis inducers and have shown promise as anticancer agents. A study described the synthesis of various quinazoline derivatives with modifications in functional groups, leading to the identification of potent compounds with excellent blood-brain barrier penetration and efficacy in cancer models (Sirisoma et al., 2009).

Chemical Synthesis and Reactivity

The synthesis of 2,4-Dichloroquinolines and 2,4-dichloroquinazolines from 2-ethynylanilines and anthranilonitriles has been achieved using specific conditions, showcasing the compound's utility in chemical synthesis (Lee et al., 2006). The reactivity of 2-ethoxyquinazolin-4-yl hydrazine has been explored for the synthesis of novel quinazoline derivatives with antimicrobial activity (El-Hashash et al., 2011).

Pharmaceutical Intermediate

This compound has been used as an intermediate in the synthesis of other pharmacologically relevant compounds. The synthesis of 2-chloro-4-ethoxy-quinoline, a key intermediate for producing 2-substituted quinolones, was achieved under specific conditions, demonstrating the compound's role in pharmaceutical synthesis (Vontobel et al., 2020).

Fluorescent and Colorimetric Chemosensor Development

A derivative of 2,4-dichloroquinazoline has been used to develop a selective fluorescent chemosensor for mercury detection. The compound exhibited specific fluorescence changes upon interaction with Hg(2+), demonstrating its potential in environmental and biological applications (Wang et al., 2014).

Solid-Phase Synthesis Applications

The compound has been employed in the solid-phase synthesis of 6-hydroxy-2,4-diaminoquinazolines, demonstrating its utility in facilitating the synthesis of diverse compound libraries (Weber et al., 2005).

Safety and Hazards

Properties

IUPAC Name |

2,4-dichloro-6-ethoxyquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O/c1-2-15-6-3-4-8-7(5-6)9(11)14-10(12)13-8/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRZIWBFXCPMNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2359063.png)

![methyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2359071.png)

![2-(6-Tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-chloro-2-methoxyphenyl)acetamide](/img/structure/B2359072.png)

![2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B2359074.png)

![1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2359079.png)

![N-(3-(5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2359080.png)